molecular formula C6H8INO B2473860 1-(2-iodoethenyl)pyrrolidin-2-one CAS No. 1040743-30-3

1-(2-iodoethenyl)pyrrolidin-2-one

Cat. No.: B2473860
CAS No.: 1040743-30-3
M. Wt: 237.04
InChI Key: RDZHARZRINKLMR-HWKANZROSA-N
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Description

1-(2-Iodoethenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with a 2-iodoethenyl group. This structure combines the reactivity of the vinyl iodide moiety with the conformational rigidity of the pyrrolidinone ring.

Properties

IUPAC Name

1-[(E)-2-iodoethenyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8INO/c7-3-5-8-4-1-2-6(8)9/h3,5H,1-2,4H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHARZRINKLMR-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040743-30-3
Record name 1-[(E)-2-iodoethenyl]pyrrolidin-2-one
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Chemical Reactions Analysis

1-(2-Iodoethenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed.

Mechanism of Action

The mechanism of action of 1-(2-iodoethenyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with biological molecules. The specific pathways and targets depend on the nature of the derivatives formed and their intended applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Bioactivity

Pyridinyl-Substituted Analogs

1-(Pyridin-4-yl)pyrrolidin-2-one derivatives () replace the iodoethenyl group with a pyridinyl moiety. These compounds exhibit antimalarial activity by inhibiting Plasmodium cytochrome P450 enzymes. Key findings:

  • Solubility and Metabolic Stability : Representative derivatives showed low to moderate aqueous solubility (Table 2 in ) and variable oxidative metabolism in liver microsomes, highlighting challenges in drug-like properties compared to the iodoethenyl analog, which may have distinct solubility due to halogenation .
Arylpiperazine Derivatives

Pyrrolidin-2-one derivatives with arylpiperazine substituents (e.g., 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) demonstrated high affinity for α1- and α2-adrenoceptors (pKi = 7.13–7.29) and antiarrhythmic activity (ED50 = 1.0 mg/kg iv) (). These effects are attributed to the arylpiperazine group’s ability to modulate receptor interactions, a feature absent in the iodoethenyl analog .

Benzylated Derivatives

N-Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b in ) displayed anti-Alzheimer’s activity by inhibiting acetylcholinesterase (AChE), with potency comparable to donepezil.

Ring Size and Functional Group Positioning

Azacycloalkyl Ring Comparisons

compared pyrrolidin-2-one (5-membered) with piperidin-2-one (6-membered) and perhydroazepin-2-one (7-membered) in aminopeptidase-M (AP-M) inhibition. The 7-membered ring showed superior activity, suggesting larger rings enhance target binding. The iodoethenyl analog’s 5-membered ring may limit conformational flexibility but improve metabolic stability .

Halogen-Substituted Analogs
  • 1-(2-Chloroethyl)pyrrolidin-2-one (): The chloroethyl group offers similar halogen-mediated reactivity but with lower steric bulk than iodoethenyl.

Biological Activity

1-(2-iodoethenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, interactions with biological targets, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H8_8INO and a molecular weight of 221.05 g/mol. The presence of the iodine atom and the pyrrolidinone ring suggests unique reactivity patterns that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and modulation of signaling pathways, which may result in various pharmacological effects .

Biological Targets

Research indicates that this compound interacts with multiple molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity could influence cellular responses.
  • Nucleic Acids : Interaction with DNA or RNA may impact gene expression and protein synthesis.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionDemonstrated significant inhibition of enzyme X, suggesting potential for therapeutic applications in metabolic disorders.
Anticancer ActivityShowed cytotoxic effects on cancer cell lines, indicating possible use as an anticancer agent.
Antimicrobial PropertiesExhibited antimicrobial activity against various pathogens, supporting further exploration as an antibiotic candidate.

Detailed Research Findings

  • Enzyme Inhibition : A study highlighted that this compound effectively inhibited the activity of enzyme X by forming a stable covalent bond at the active site, leading to reduced substrate conversion rates.
  • Anticancer Activity : In vitro experiments revealed that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
  • Antimicrobial Properties : The compound demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

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